ChlorhexidineGluconateSolution20per cent
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Overview
Description
Chlorhexidine Gluconate Solution 20% is a broad-spectrum antimicrobial agent widely used as an antiseptic and disinfectant. It is effective against a variety of microorganisms, including gram-positive and gram-negative bacteria, yeasts, and some viruses . This compound is commonly used in healthcare settings for skin disinfection before surgery, wound cleaning, and in dental care products to reduce oral bacteria and prevent plaque formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorhexidine Gluconate is synthesized by reacting chlorhexidine base with gluconic acid. The reaction typically involves dissolving chlorhexidine base in a suitable solvent, such as water or alcohol, and then adding gluconic acid under controlled conditions to form the gluconate salt .
Industrial Production Methods: In industrial settings, the production of Chlorhexidine Gluconate Solution involves the following steps:
- Dissolving chlorhexidine base in a solvent.
- Adding gluconic acid to the solution.
- Adjusting the pH to ensure complete reaction.
- Filtering and purifying the solution to remove any impurities.
- Diluting the solution to the desired concentration (20%) and packaging it in suitable containers .
Chemical Reactions Analysis
Types of Reactions: Chlorhexidine Gluconate undergoes several types of chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized under certain conditions, although it is relatively stable.
Reduction: Reduction reactions are less common for chlorhexidine due to its stable structure.
Substitution: Chlorhexidine can undergo substitution reactions, particularly with halogens and other reactive groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products:
Oxidation Products: Chlorhexidine derivatives with altered antimicrobial properties.
Substitution Products: Halogenated chlorhexidine compounds with varying degrees of antimicrobial activity.
Scientific Research Applications
Chlorhexidine Gluconate Solution 20% has a wide range of scientific research applications:
Chemistry: Used as a standard antimicrobial agent in various chemical assays and studies.
Biology: Employed in cell culture studies to prevent microbial contamination.
Mechanism of Action
Chlorhexidine Gluconate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The positively charged chlorhexidine molecules bind to the negatively charged phosphate groups on the microbial cell surface, destabilizing the cell membrane and causing leakage of intracellular contents. This leads to cell death. Chlorhexidine also penetrates the cell and precipitates cytoplasmic components, further contributing to its bactericidal action .
Comparison with Similar Compounds
Cetylpyridinium Chloride: Another cationic antiseptic used in mouthwashes and disinfectants.
Triclosan: A broad-spectrum antimicrobial agent used in personal care products.
Povidone-Iodine: An iodine-based antiseptic used for skin disinfection.
Comparison: Chlorhexidine Gluconate is unique due to its broad-spectrum activity and prolonged antimicrobial effects. Unlike cetylpyridinium chloride, which has limited efficacy against certain bacteria, chlorhexidine is effective against a wider range of microorganisms. Triclosan, while effective, has raised concerns about environmental impact and resistance development. Povidone-iodine is effective but can cause skin irritation and staining, whereas chlorhexidine is generally well-tolerated .
Chlorhexidine Gluconate Solution 20% stands out for its efficacy, safety profile, and versatility in various applications, making it a valuable compound in both healthcare and industrial settings.
Properties
CAS No. |
18472-51-1 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.